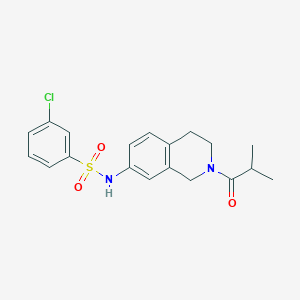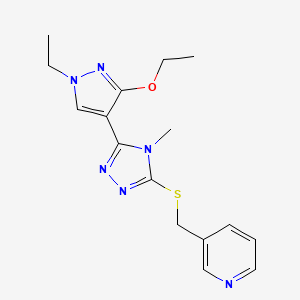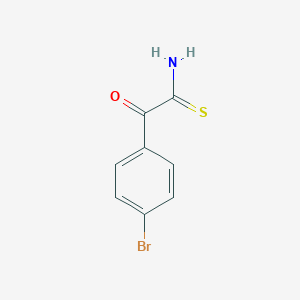![molecular formula C20H19ClN2O2S B2392792 [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate CAS No. 851126-54-0](/img/structure/B2392792.png)
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
Applications De Recherche Scientifique
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anti-cancer agent, with some studies reporting its ability to induce apoptosis in cancer cells.
In addition to its medicinal applications, [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate has also been studied for its potential as a corrosion inhibitor. It has been reported to inhibit the corrosion of mild steel in acidic media.
Mécanisme D'action
The exact mechanism of action of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate is not fully understood. However, some studies have suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been reported to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and physiological effects:
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate has been reported to have both biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate is its potential as a multi-functional compound. It has shown promising results as an anti-inflammatory, analgesic, anti-cancer, and corrosion inhibitor agent. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several possible future directions for the study of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate. One area of interest is its potential as a drug delivery system. It has been reported to have good biocompatibility and can be easily conjugated with other molecules. Another possible direction is the study of its potential as a photosensitizer for photodynamic therapy. It has been reported to have good photophysical properties and can be activated by light.
Conclusion:
In conclusion, [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate is a chemical compound that has shown promising results in various fields. Its potential as an anti-inflammatory, analgesic, anti-cancer, and corrosion inhibitor agent makes it a multi-functional compound with several possible future directions for study. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of [4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate has been reported using different methods. One of the commonly used methods involves the reaction of 4-chlorobenzyl mercaptan with 2-phenyl-4-methyl-1,2-dihydropyrazol-3-one in the presence of butyric anhydride. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product using this method is reported to be around 70%.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-7-18(24)25-20-19(26-17-12-10-15(21)11-13-17)14(2)22-23(20)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAJCJIKRQIHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)

![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)
![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)



![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)